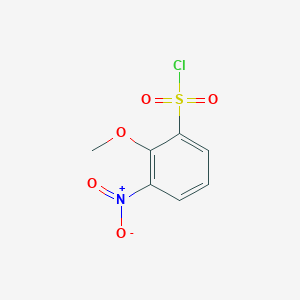

2-Methoxy-3-nitrobenzene-1-sulfonyl chloride

Descripción general

Descripción

2-Methoxy-3-nitrobenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H6ClNO5S and its molecular weight is 251.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

The nitro group (NO2) and the methoxy group (OCH3) on the benzene ring can influence the reactivity of the molecule. The nitro group is a strong deactivator and meta director, meaning it decreases the reactivity of the benzene ring towards electrophilic aromatic substitution and directs incoming groups to the meta position . The methoxy group is an activator and ortho/para director, increasing the reactivity of the benzene ring and directing incoming groups to the ortho and para positions .

If you’re conducting an experiment with this compound, please ensure to follow all relevant safety procedures, as it may be hazardous .

Actividad Biológica

2-Methoxy-3-nitrobenzene-1-sulfonyl chloride, also referred to as 2-methoxy-3-nitrobenzenesulfonyl chloride, is an organic compound with the molecular formula C7H6ClNO4S and a molecular weight of approximately 251.65 g/mol. This compound is classified under sulfonyl chlorides, which are known for their reactivity and utility in various chemical applications, particularly in organic synthesis and medicinal chemistry.

The compound features a methoxy group and a nitro group, which significantly influence its electrophilic properties. The synthesis of this compound can be achieved through several methods involving the reaction of 2-methoxy-3-nitrobenzenes with chlorosulfonic acid or related sulfonylating agents. Its electrophilic nature allows it to react with nucleophiles present in biological macromolecules, such as amino acids, potentially leading to modifications that can alter their function.

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The sulfonyl chloride group can act as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins and nucleic acids. This reactivity is crucial for understanding its potential therapeutic applications, particularly in drug design and development.

Case Studies

- Antiviral Activity : Recent studies have indicated that compounds containing similar functional groups exhibit significant antiviral properties. For instance, modifications to the nitro group have been associated with enhanced anti-HIV activity . The presence of electron-withdrawing groups like nitro in the para position has been shown to favor interactions with viral proteins, enhancing efficacy against HIV-1 .

- Cytotoxicity Assessments : In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while maintaining low toxicity in normal cells. For example, compounds derived from this sulfonyl chloride were tested against PC3 prostate cancer cells, showing promising results in inhibiting cell proliferation without significant cytotoxic effects at concentrations below 100 μM .

Comparative Analysis

A comparative analysis of similar compounds reveals insights into structure-activity relationships (SAR). The following table summarizes the biological activities of structurally related sulfonyl chlorides:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 4-Methoxy-3-nitrobenzene-1-sulfonyl chloride | Similar reactivity profile | Moderate cytotoxicity against cancer cells |

| 3-Methoxy-4-nitrobenzene-1-sulfonyl chloride | Different substitution pattern | Enhanced antiviral activity |

| 4-Nitrobenzenesulfonyl chloride | Lacks methoxy group | Lower reactivity compared to methoxy-substituted |

| 2-Methyl-3-nitrobenzene-1-sulfonyl chloride | More sterically hindered | Reduced interaction with biological targets |

Aplicaciones Científicas De Investigación

Biochemical Research

2-Methoxy-3-nitrobenzene-1-sulfonyl chloride is utilized in proteomics research as a biochemical reagent. It is instrumental in the modification of proteins and peptides, particularly in the study of enzyme-substrate interactions and the development of enzyme inhibitors .

Organic Synthesis

The compound serves as a key intermediate in the synthesis of various organic molecules. Notable applications include:

- Preparation of Acyl-2-Aminobenzimidazole Analogs : These analogs have potential therapeutic applications due to their biological activity .

- Synthesis of Imidazo[1,2-a]pyridine Derivatives : The compound is used to create complex heterocyclic structures that are valuable in medicinal chemistry .

Dye Manufacturing

It acts as an important intermediate in the production of certain dyestuffs, particularly those based on diphenylamine derivatives. The compound's sulfonyl chloride functionality allows for effective coupling reactions that yield vibrant dyes .

Data Table: Applications Overview

Case Study 1: Proteomics Application

In a study published by Thermo Scientific, this compound was employed to modify proteins for mass spectrometry analysis. The modifications allowed researchers to identify specific binding sites on enzymes, enhancing the understanding of enzyme mechanisms .

Case Study 2: Organic Synthesis

A recent publication detailed the synthesis of acylated benzimidazole derivatives using this sulfonyl chloride. The resulting compounds exhibited significant biological activity against various cancer cell lines, indicating potential for further drug development .

Propiedades

IUPAC Name |

2-methoxy-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-14-7-5(9(10)11)3-2-4-6(7)15(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCAWMJDALMRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.